molecular formula C16H21NO B14320566 N-Cyclohexyl-2-ethoxy-2-phenylethen-1-imine CAS No. 109531-15-9

N-Cyclohexyl-2-ethoxy-2-phenylethen-1-imine

Cat. No.: B14320566
CAS No.: 109531-15-9
M. Wt: 243.34 g/mol
InChI Key: MRLTYTGJRNCSMB-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-ethoxy-2-phenylethen-1-imine is an organic compound characterized by its unique structure, which includes a cyclohexyl group, an ethoxy group, and a phenyl group attached to an imine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-ethoxy-2-phenylethen-1-imine typically involves the reaction of cyclohexylamine with 2-ethoxy-2-phenylethanal under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-ethoxy-2-phenylethen-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Cyclohexyl-2-ethoxy-2-phenylethen-1-imine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-ethoxy-2-phenylethen-1-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-2-phenylethanimine: Lacks the ethoxy group, leading to different reactivity and applications.

    N-Cyclohexyl-2-ethoxyethanimine:

Uniqueness

N-Cyclohexyl-2-ethoxy-2-phenylethen-1-imine is unique due to the presence of both ethoxy and phenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.

Properties

CAS No.

109531-15-9

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

InChI

InChI=1S/C16H21NO/c1-2-18-16(14-9-5-3-6-10-14)13-17-15-11-7-4-8-12-15/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3

InChI Key

MRLTYTGJRNCSMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C=NC1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

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